molecular formula C13H11N3O4 B14635654 N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide CAS No. 55564-11-9

N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide

Cat. No.: B14635654
CAS No.: 55564-11-9
M. Wt: 273.24 g/mol
InChI Key: OWAFNYFSJGPUCN-UHFFFAOYSA-N
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Description

N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide is an organic compound that features a nitro group, a pyridine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide typically involves the reaction of 2-nitro-4-[(pyridin-2-yl)oxy]aniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyridine groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

55564-11-9

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-(2-nitro-4-pyridin-2-yloxyphenyl)acetamide

InChI

InChI=1S/C13H11N3O4/c1-9(17)15-11-6-5-10(8-12(11)16(18)19)20-13-4-2-3-7-14-13/h2-8H,1H3,(H,15,17)

InChI Key

OWAFNYFSJGPUCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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